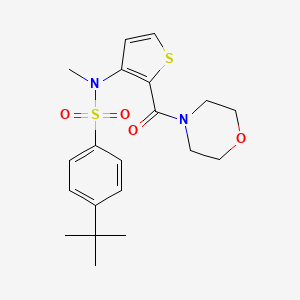
5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to a benzyl group at the 5-position. The benzyl group is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position .
Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring . The presence of the chlorine atom might make the compound susceptible to nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its precise molecular structure. For example, the presence of polar functional groups (like the thiazole ring and the amine group) would likely make the compound polar and potentially soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine and its derivatives demonstrate notable pharmacological properties. For example, a study by Chapman et al. (1971) explored various amines and thiouronium salts derived from similar structures, highlighting their preliminary pharmacological potential (Chapman, Clarke, Gore, & Sharma, 1971).
Antimicrobial and Antitumor Properties
Significant research has been conducted on the antimicrobial and antitumor properties of 1,3,4-thiadiazole compounds, which are structurally related to this compound. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to have DNA protective abilities and strong antimicrobial activity, as well as cytotoxicity against certain cancer cell lines (Gür et al., 2020).
Antitumor Activity
A compound closely related to this compound, specifically 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, showed promising antitumor activity against the Hela cell line. This suggests the potential of related compounds in cancer treatment (Ye Jiao et al., 2015).
Antibacterial Activity
The compound N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shares a similar structure with the compound of interest, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This research by Uwabagira et al. (2018) suggests potential antibacterial applications for related compounds (Uwabagira, Sarojini, & Poojary, 2018).
Dyeing Polyester Fabrics
In a different domain, Metwally et al. (2004) explored the application of thiazolylazo dyes, including 2-aminothiazoles, for dyeing polyester fabrics. This indicates the potential use of this compound in the textile industry (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a specific compound depend on its physical and chemical properties. For example, many halogenated organic compounds are potentially hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-2-3-8(5-10(7)12)4-9-6-14-11(13)15-9/h2-3,5-6H,4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNGJGIMGFLQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
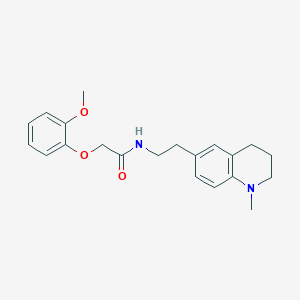
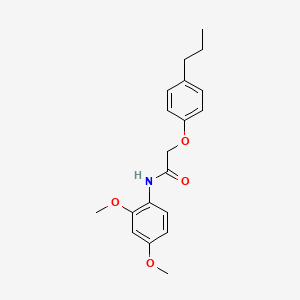
![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)
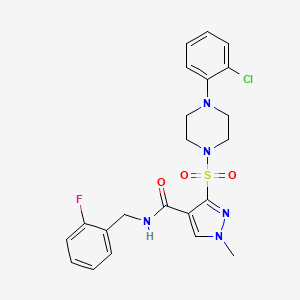
![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)
![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)


![Benzyl 3-methyl-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2776763.png)
![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)
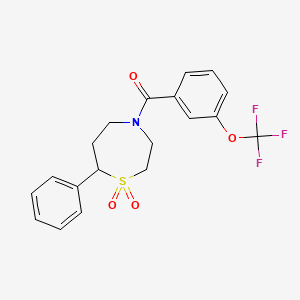
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
